molecular formula C7H10O4 B15163602 (5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one CAS No. 185220-55-7

(5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one

Katalognummer: B15163602
CAS-Nummer: 185220-55-7
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: KHYAJAKBYGWSNE-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of methoxy-substituted precursors and acid catalysts to facilitate the cyclization process. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

(5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one include other pyran derivatives with different substituents. Examples include:

  • 3,5-Dimethoxy-2H-pyran-2-one
  • 5,6-Dihydro-2H-pyran-2-one derivatives with various alkyl or aryl groups

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

185220-55-7

Molekularformel

C7H10O4

Molekulargewicht

158.15 g/mol

IUPAC-Name

(3R)-3,5-dimethoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C7H10O4/c1-9-5-3-6(10-2)7(8)11-4-5/h3,5H,4H2,1-2H3/t5-/m1/s1

InChI-Schlüssel

KHYAJAKBYGWSNE-RXMQYKEDSA-N

Isomerische SMILES

CO[C@H]1COC(=O)C(=C1)OC

Kanonische SMILES

COC1COC(=O)C(=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.